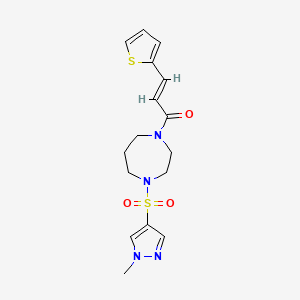
(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or computational methods can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound "(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" is structurally related to inhibitors of cytochrome P450 (CYP) isoforms, significant for drug metabolism and drug-drug interactions. Selective chemical inhibitors help in understanding the involvement of specific CYP isoforms in metabolism-based interactions. The chemical structure of this compound, particularly the pyrazole and thiophene moieties, suggests potential interactions with CYP isoforms, although specific studies on this compound were not found. Understanding such interactions is crucial in drug development to predict potential drug-drug interactions and to design drugs with minimal adverse interactions (Khojasteh et al., 2011).
Antifungal Applications
Compounds structurally similar to "(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been studied for their antifungal properties. A review of small molecules tested against Fusarium oxysporum highlighted the importance of pyrazole and thiophene moieties in antifungal activity. The specific arrangement of these moieties contributes to the antifungal pharmacophore sites, influencing biological activity against pathogens (Kaddouri et al., 2022).
Sulfonamide Applications
Sulfonamide compounds, which include the sulfonyl moiety present in "(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one", have diverse therapeutic applications. These compounds are used as antibiotics, diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like cancer, glaucoma, inflammation, and dandruff. The primary sulfonamide structure is a key component in these applications, demonstrating the therapeutic potential of such compounds (Gulcin & Taslimi, 2018).
Pyrazole and Thiophene in Medicinal Chemistry
The pyrazole ring, a part of the compound , is crucial in medicinal chemistry due to its presence in various drugs and organic compounds. Pyrazole's basic and unsaturated nature, due to the presence of double bonds, contributes to its significance in drug design. Similarly, thiophene derivatives have been used in various applications, including drug design, due to their bioactive properties. The presence of these moieties in "(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" suggests potential medicinal applications (Bhattacharya et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-18-13-15(12-17-18)25(22,23)20-8-3-7-19(9-10-20)16(21)6-5-14-4-2-11-24-14/h2,4-6,11-13H,3,7-10H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLOYFMBNDELF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)
![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)

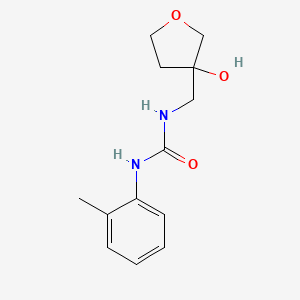
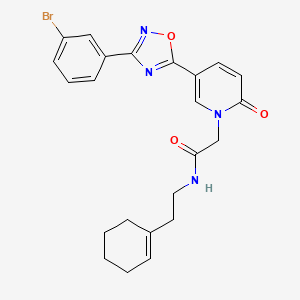
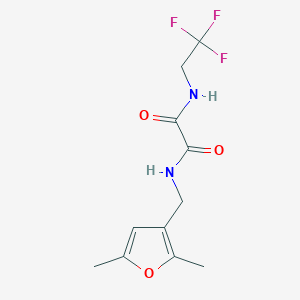
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)
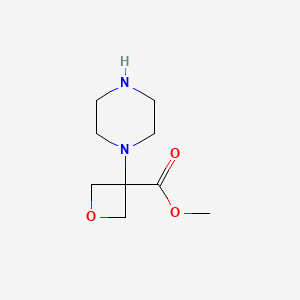
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)
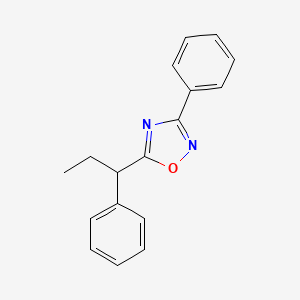
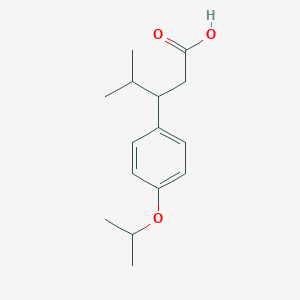
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)